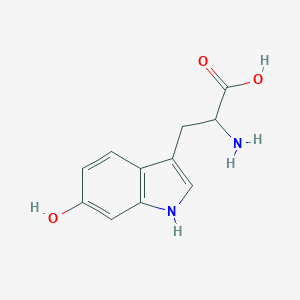

2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid

概要

説明

“2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid” is also known as Tryptophan . It is an essential amino acid that is necessary for normal growth in infants and for nitrogen balance in adults . It is a precursor of indole alkaloids in plants . It is primarily used as a building block for protein synthesis .

Molecular Structure Analysis

The molecular formula of Tryptophan is C11H12N2O2 . The Isomeric SMILES representation is c1ccc2c(c1)c(c[nH]2)CC@@HO)N .

科学的研究の応用

Tyrosinase Inhibition

6-Hydroxy-DL-tryptophan has been found to inhibit tyrosinase, a key enzyme in melanin formation. This application is significant in research related to pigmentation disorders and could potentially lead to treatments for conditions such as melasma or hyperpigmentation .

Melanin Formation Studies

Due to its role in tyrosinase inhibition, this compound is also used in studies to understand melanin formation. It helps in dissecting the biochemical pathways involved in melanogenesis .

Biomolecular Interaction Studies

The Trp-CLiC method uses tryptophan derivatives like 6-Hydroxy-DL-tryptophan for selective labeling of tryptophan residues, which helps in identifying and characterizing biochemically active tryptophan that interacts with other biomolecules .

Chemical Synthesis

This compound can serve as a building block in chemical synthesis, leading to the creation of complex molecules for various scientific applications.

Each of these fields offers a rich avenue for exploration and discovery using 6-Hydroxy-DL-tryptophan as a key compound.

Isolation of 6-hydroxy-L-tryptophan from the fruiting body of… Isolation of 6-hydroxy-l-tryptophan from the fruiting body of… A chemical method for selective labelling of the key amino acid tryptophan

作用機序

Safety and Hazards

将来の方向性

New research insights into indoles, including Tryptophan, will facilitate a better understanding of their druggability and application in intestinal and liver diseases . They show good therapeutic prospects, especially in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

特性

IUPAC Name |

2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXANGIZFHQQBCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432537 | |

| Record name | 6-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18749-30-9 | |

| Record name | 6-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

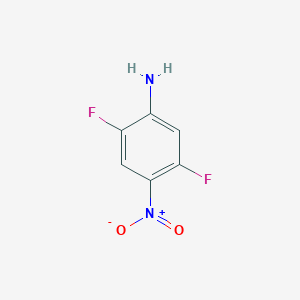

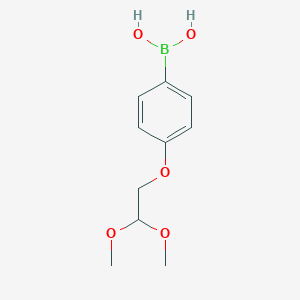

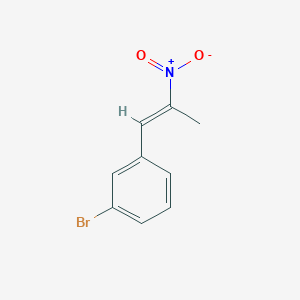

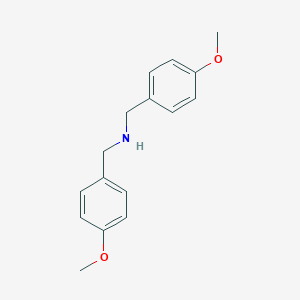

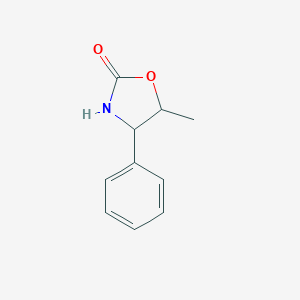

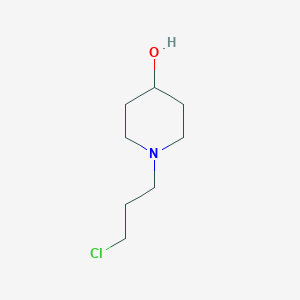

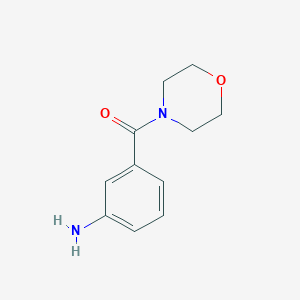

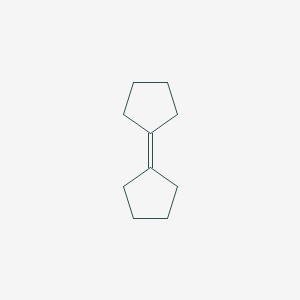

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

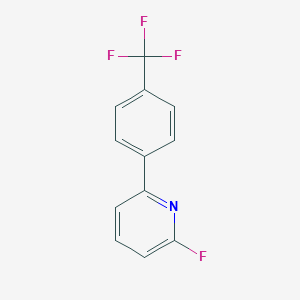

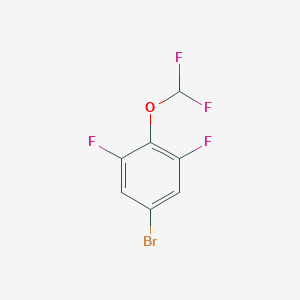

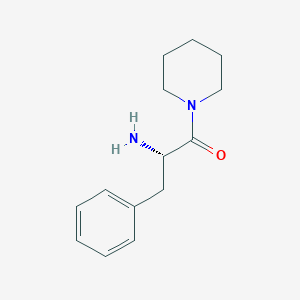

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research paper "Resolution of the Optical Isomers of DL-Tryptophan, 5-Hydroxy-DL-tryptophan and 6-Hydroxy-DL-tryptophan by Paper and Thin-layer Chromatography"?

A1: The research paper focuses on developing and comparing methods to separate the optical isomers (enantiomers) of DL-Tryptophan, 5-Hydroxy-DL-tryptophan, and 6-Hydroxy-DL-tryptophan using paper and thin-layer chromatography []. The study aimed to find efficient ways to isolate the pure enantiomers of these compounds, which is crucial for various applications, including studying their individual biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)